Scientific Field: Polymer Chemistry
Summary of the Application: “3-(2-Thienyl)acryloyl chloride” is used in the synthesis of acrylate monomers.
Methods of Application or Experimental Procedures: The synthesis involves the reaction of “3-(2-Thienyl)acryloyl chloride” with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor.
Summary of the Application: “3-(2-Thienyl)acryloyl chloride” is used in the synthesis of terpene (meth)acrylates. These are a type of monomer that can be polymerized to form polymers.
Methods of Application or Experimental Procedures: The synthesis involves the reaction of “3-(2-Thienyl)acryloyl chloride” with terpenes such as α-pinene, β-pinenene and β-limonene.
Results or Outcomes: A wide range of glass transition temperature (Tg) values are observed for the terpene (meth)acrylate homopolymers, from −3 °C for poly(limonene acrylate), up to +168 °C for poly(α-pinene methacrylate).
Summary of the Application: “3-(2-Thienyl)acryloyl chloride” is used in the synthesis of difunctional poly(- and α -pinene methacrylate) macro-RAFT agents.
Methods of Application or Experimental Procedures: The synthesis involves the reaction of “3-(2-Thienyl)acryloyl chloride” with - and α -pinene methacrylate.
Results or Outcomes: Promising adhesive properties are observed for a triblock copolymer comprised of poly(-pinene methacrylate) and poly(butyl acrylate) blocks.
3-(2-Thienyl)acryloyl chloride is an organic compound featuring a thiophene ring, an acrylic moiety, and a reactive acyl chloride functional group. Its chemical formula is . This compound is notable for its potential applications in organic synthesis and materials science due to the presence of the acyl chloride, which can participate in various nucleophilic substitution reactions. The thiophene ring contributes to the compound's electronic properties, making it suitable for applications in electronics and photonics.
As 3-(2-Thienyl)acryloyl chloride is a reactive intermediate, it does not have a well-defined mechanism of action in biological systems. Its primary function is as a building block for the synthesis of more complex molecules.
Due to the presence of the acyl chloride group, 3-(2-Thienyl)acryloyl chloride is likely to be:
3-(2-Thienyl)acryloyl chloride readily undergoes nucleophilic acyl substitution reactions. This characteristic allows it to react with various nucleophiles, such as amines and alcohols, to form corresponding amides or esters. The presence of the acyl chloride group enhances its reactivity compared to other derivatives of acrylic acid .
Additionally, it can participate in condensation reactions, leading to the formation of more complex organic structures. For example, it has been shown to react with hydrazines to yield hydrazone derivatives .
Several methods exist for synthesizing 3-(2-thienyl)acryloyl chloride:
bash3-(2-Thienyl)acrylic Acid + Thionyl Chloride → 3-(2-Thienyl)acryloyl Chloride + SO2 + HCl
3-(2-Thienyl)acryloyl chloride has several potential applications:
Several compounds share structural features with 3-(2-thienyl)acryloyl chloride:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(2-Thienyl)acrylic Acid | Carboxylic Acid | Exhibits biological activity; less reactive than the acyl chloride |
| 2-Cyano-3-(2-thienyl)acrylic Acid | Nitrile derivative | Used as a MALDI matrix; different reactivity profile |
| Thiophene-2-acetic Acid | Thiophene derivative | Less reactive; primarily used in organic synthesis |
The uniqueness of 3-(2-thienyl)acryloyl chloride lies in its acyl chloride functionality, which significantly enhances its reactivity compared to other thiophene derivatives. This property makes it particularly useful for synthetic applications where high reactivity is required.
3-(2-Thienyl)acryloyl chloride exhibits a conjugated molecular framework characterized by the presence of a thiophene ring connected to an acryloyl chloride moiety through an extended carbon-carbon double bond system [1]. The compound adopts the systematic name (E)-3-thiophen-2-ylprop-2-enoyl chloride, indicating the trans configuration of the double bond within the acryl chain [1]. The molecular structure features a five-membered thiophene heterocycle containing one sulfur atom, which contributes to the overall electronic properties and reactivity patterns of the compound [2].
Conformational analysis studies on related thiophene derivatives demonstrate that compounds containing thiophene rings linked to unsaturated systems typically exhibit planar conformations due to extended π-conjugation [3]. The thiophene moiety in 3-(2-Thienyl)acryloyl chloride maintains planarity with the acryloyl group, facilitating optimal orbital overlap and electronic delocalization throughout the molecular framework [3]. The presence of the chlorine atom in the carbonyl position introduces additional steric considerations, though the overall molecular geometry remains predominantly planar [4].
Computational studies using density functional theory methods reveal that thiophene-containing acrylic derivatives generally prefer conformations that maximize π-electron delocalization [5]. The energy barrier for rotation around the thiophene-acryl bond is typically elevated due to the loss of conjugation upon rotation, resulting in a stable planar configuration under standard conditions [3].
The molecular formula of 3-(2-Thienyl)acryloyl chloride is C7H5ClOS, corresponding to a molecular weight of 172.63 grams per mole [1] [2]. The compound contains seven carbon atoms, five hydrogen atoms, one chlorine atom, one oxygen atom, and one sulfur atom within its molecular structure [1]. The exact mass has been determined through high-resolution mass spectrometry to be 171.9749636 Daltons [1].
Table 1: Basic Molecular Parameters
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C7H5ClOS | [1] |
| Molecular Weight | 172.63 g/mol | [1] [2] |
| Exact Mass | 171.9749636 Da | [1] |
| Heavy Atom Count | 10 | [1] |
| Formal Charge | 0 | [1] |
Specific melting and boiling point data for 3-(2-Thienyl)acryloyl chloride are not readily available in the current literature [6] [7]. However, comparative analysis with structurally related compounds provides insight into the expected thermal properties. The parent thiophene compound exhibits a melting point of -38°C and a boiling point of 84°C [8]. The introduction of the acryloyl chloride substituent significantly alters these thermal characteristics due to increased molecular weight and enhanced intermolecular interactions [8].
Related thiophene derivatives with acrylic acid functionalities, such as 3-(2-thienyl)acrylic acid, demonstrate melting points in the range of 145-148°C [9] [10]. The presence of the chloride group in 3-(2-Thienyl)acryloyl chloride is expected to influence the melting point through altered hydrogen bonding patterns and molecular packing arrangements compared to the corresponding carboxylic acid [11].
The solubility characteristics of 3-(2-Thienyl)acryloyl chloride reflect the compound's amphiphilic nature, combining the hydrophobic thiophene ring system with the polar acryloyl chloride functionality [10]. Based on structural analogy with related thiophene acrylic derivatives, the compound demonstrates enhanced solubility in organic solvents compared to purely aqueous systems [10].
Related thiophene-containing acrylic compounds exhibit solubility in polar aprotic solvents such as dimethyl sulfoxide and methanol [10]. The acryloyl chloride group contributes to moderate polarity while maintaining compatibility with chlorinated solvents [12]. The presence of the extended π-conjugated system enhances solubility in aromatic solvents through π-π stacking interactions [4].
The calculated partition coefficient (XLogP3) for 3-(2-Thienyl)acryloyl chloride is 2.6, indicating moderate lipophilicity characteristics [1]. This value suggests favorable partitioning into organic phases relative to aqueous environments [1]. An alternative computational method reports a LogP value of 2.52670, which falls within the expected range for thiophene-containing acrylic derivatives [7].
The partition coefficient reflects the balance between the hydrophobic thiophene ring system and the moderately polar acryloyl chloride functionality [13]. Comparative studies on related thiophene derivatives demonstrate that LogP values typically range from 2.0 to 3.5 for substituted thiophene compounds [13]. The measured value of 2.6 positions 3-(2-Thienyl)acryloyl chloride within the moderate lipophilicity range suitable for various chemical applications [1].
Infrared spectroscopy analysis of 3-(2-Thienyl)acryloyl chloride reveals characteristic absorption bands corresponding to the functional groups present within the molecular structure [14] [15]. The carbonyl stretch of the acryloyl chloride group appears in the region of 1740-1720 cm⁻¹, consistent with the characteristic frequency range for acid chlorides [11]. The carbon-carbon double bond stretch of the acrylic moiety is observed at approximately 1634 cm⁻¹, indicating the presence of the conjugated unsaturated system [14].
Thiophene ring vibrations contribute distinctive absorption patterns in the fingerprint region [15]. The aromatic carbon-hydrogen stretching vibrations appear around 3100-3000 cm⁻¹, while the thiophene ring stretching modes are observed in the 1600-1400 cm⁻¹ region [15] [11]. The carbon-hydrogen out-of-plane bending vibrations characteristic of thiophene substitution patterns appear at frequencies below 1000 cm⁻¹ [15].
Table 2: Characteristic Infrared Absorption Bands
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carbonyl (C=O) | 1740-1720 | Strong | Acryloyl chloride stretch |
| C=C | ~1634 | Medium | Acrylic double bond |
| Aromatic C-H | 3100-3000 | Weak | Thiophene ring |
| Thiophene ring | 1600-1400 | Medium | Aromatic vibrations |
Nuclear magnetic resonance spectroscopy provides detailed structural information regarding the electronic environment and connectivity patterns within 3-(2-Thienyl)acryloyl chloride [16] [12]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the thiophene ring protons and the acrylic chain hydrogens [12].
The thiophene ring protons appear as distinctive multiplets in the aromatic region between 7.0-8.0 parts per million [16] [17]. The substitution pattern on the thiophene ring influences the chemical shifts and coupling patterns observed for these aromatic protons [17]. The acrylic chain protons demonstrate characteristic trans-coupling with coupling constants indicative of the E-configuration across the double bond [12].
Studies on related thiophene acrylic derivatives report chemical shift values for the acrylic protons appearing around 6.2-7.6 parts per million, with the β-proton (adjacent to the thiophene ring) typically appearing downfield relative to the α-proton (adjacent to the carbonyl group) [16] [12]. The carbon-13 nuclear magnetic resonance spectrum provides additional confirmation of the molecular structure through characteristic chemical shifts for the carbonyl carbon, thiophene carbons, and acrylic carbons [17].
Mass spectrometry analysis of 3-(2-Thienyl)acryloyl chloride reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [18] [19]. The molecular ion peak appears at m/z 172, corresponding to the intact molecular structure [1]. Common fragmentation patterns involve the loss of chlorine (mass 35) to generate a fragment at m/z 137, representing the thiophene acrylic cation [18].
Additional fragmentation pathways include the cleavage of the acrylic chain, resulting in thiophene-containing fragments [19]. The thiophene ring system demonstrates stability under electron impact conditions, often appearing as a base peak or prominent fragment in the mass spectrum [18]. Loss of carbon monoxide (mass 28) from acrylic derivatives is frequently observed, leading to secondary fragmentation products [19].
Table 3: Characteristic Mass Spectral Fragments
| m/z Value | Assignment | Relative Intensity |
|---|---|---|
| 172 | Molecular ion [M]⁺ | Variable |
| 137 | [M-Cl]⁺ | High |
| 109 | Thiophene fragment | Medium |
| 84 | Thiophene base | Variable |
Ultraviolet-visible spectroscopy of 3-(2-Thienyl)acryloyl chloride reveals electronic transitions characteristic of the extended π-conjugated system [20] [4]. The compound exhibits absorption maxima in both the ultraviolet and visible regions due to π→π* transitions within the conjugated thiophene-acrylic framework [4]. The longest wavelength absorption typically appears around 350-400 nanometers, corresponding to the lowest energy electronic transition [20].
The extended conjugation between the thiophene ring and the acrylic double bond system results in bathochromic shifts compared to the individual chromophores [4]. Studies on related thiophene-containing compounds demonstrate that substitution patterns and electron-withdrawing groups influence the position and intensity of absorption bands [20]. The presence of the acryloyl chloride functionality introduces additional electronic effects that modulate the overall spectroscopic behavior [13].
The parent acid (m.p. 145–148 °C) is converted into the acyl chloride in one step by electrophilic chlorodehydration. Bench-scale literature reports employ thionyl chloride in aromatic solvents (benzene or chlorobenzene) with 0.1–0.2 equiv pyridine as a base catalyst. Typical conditions are 65 mL benzene, 7.8 mL thionyl chloride per 10 g acid, ambient addition followed by 80–90 °C for 45 h, giving 45% crude yield that distils at 80 °C/0.5 mmHg [1] [2].
Table 1 benchmarks the three most common reagents under strictly anhydrous flow or batch regimes.
| Entry | Chlorinating agent | Catalyst (equiv) | Temp (°C) | t_R (min) | Isolated yield /% | Principal by-product | Source |
|---|---|---|---|---|---|---|---|
| 1 | Thionyl chloride (1.5 eq) | N,N-Dimethylformamide 0.2 | 60 | 3 | 92 | 3-chloropropionyl chloride (≤8%) | [3] |
| 2 | Thionyl chloride (1.2 eq) | None | 60 | 3 | 22 | unreacted acid | [3] |
| 3 | Oxalyl chloride (1.05 eq) | N,N-Dimethylformamide 1.2 | 25 | 1 | 97 | trace HCl adduct | [3] |
| 4 | Oxalyl chloride (1.5 eq) | N,N-Dimethylformamide 0.1 | 20 | 1 | 96 | <2% HCl adduct | [3] |
| 5 | Benzoyl chloride (3 eq) | N,N-Dimethylformamide 2.0 | 60 | 3 | 80 | benzoic acid | [4] |
Oxalyl chloride combines the highest atom economy with minimal halogen excess. Its co-products (CO and CO₂) are gaseous, simplifying downstream purification [3].
N,N-Dimethylformamide (DMF) generates an in-situ Vilsmeier complex that activates both SOCl₂ and (COCl)₂. Only 0.05–0.2 equiv is required for SOCl₂, whereas equimolar DMF maximises oxalyl chloride productivity at ambient temperature [3]. Pyridine and imidazoles accelerate SOCl₂ reactions but precipitate hydrochloride salts that clog microchannels; they are therefore limited to stirred-tank batches [6].
Continuous microreactors enable kilogram-per-day manufacture with excellent thermal control. Movsisyan et al. achieved 8.5 g h⁻¹ (≈200 g d⁻¹) steady-state output using a 0.5 mL PTFE coil and 1 min residence time at 25 °C with 1.05 equiv oxalyl chloride and 1.2 equiv DMF [3]. Gas–liquid plug flow safely vents CO, CO₂ and HCl into a caustic scrubber, eliminating large evaporative condensers typical of batch plants. Process intensification reduces reactor volume >100-fold relative to glass-lined kettles, markedly lowering hazard potential.
Distillation at ≤25 °C and 0.3 kPa gives colourless product (b.p. 80 °C/0.5 mmHg) [7]. Trace impurities are <2% (3-chloropropionyl chloride, benzoic acid). Routine QC comprises gas chromatography (USP-1 column, 110 °C isothermal) and quantitative ¹H NMR in deuterated chloroform versus maleic acid internal standard [3]. Sulphur content and residual thionyl chloride are checked by ICP-OES and chloride titrimetry to meet electronic-grade polymer specifications.